molecular formula C12H14O2 B14414840 2-Methyl-1-phenylpentane-1,4-dione CAS No. 83188-09-4

2-Methyl-1-phenylpentane-1,4-dione

Cat. No.: B14414840
CAS No.: 83188-09-4
M. Wt: 190.24 g/mol
InChI Key: WQOJMLCFNZUDES-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpentane-1,4-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenylpentane-1,4-dione can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylpentane with a suitable oxidizing agent to introduce the ketone groups. Another method includes the condensation of acetophenone with a suitable aldehyde under basic conditions, followed by oxidation to form the diketone.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenylpentane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into corresponding alcohols.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Methyl-1-phenylpentane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylpentane-1,4-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The phenyl ring can participate in π-π interactions, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or disrupt cellular processes.

Comparison with Similar Compounds

    4-Methyl-1-phenylpentane-1,3-dione: Similar in structure but with different positioning of the ketone groups.

    2-Methyl-1-phenylpentane: Lacks the diketone functionality, leading to different chemical properties.

    1-Phenyl-2-methyl-1,4-pentanedione: Another diketone with a slightly different structure.

Uniqueness: 2-Methyl-1-phenylpentane-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its diketone structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

83188-09-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-1-phenylpentane-1,4-dione

InChI

InChI=1S/C12H14O2/c1-9(8-10(2)13)12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3

InChI Key

WQOJMLCFNZUDES-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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